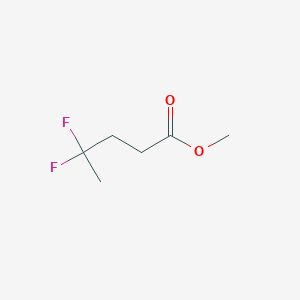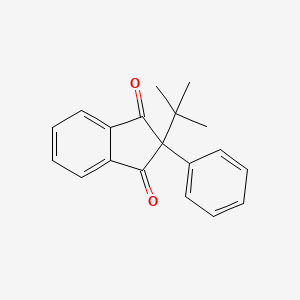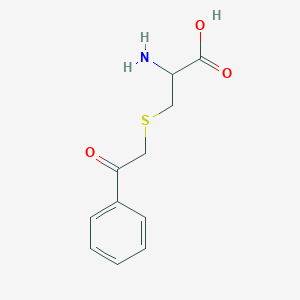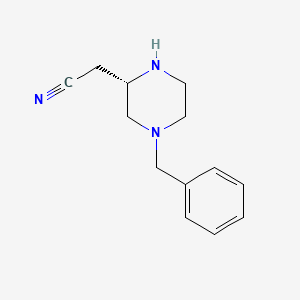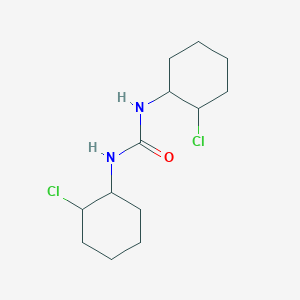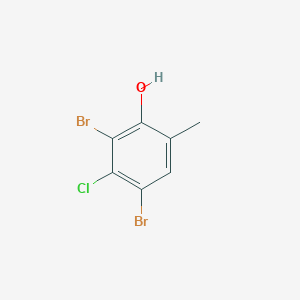
2,4-Dibromo-3-chloro-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-chloro-6-methylphenol: is an organic compound with the molecular formula C7H5Br2ClO and a molecular weight of 300.38 g/mol . This compound is a derivative of phenol, characterized by the presence of bromine, chlorine, and methyl groups attached to the benzene ring. It is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-chloro-6-methylphenol typically involves the bromination and chlorination of methylphenol (cresol). The process can be summarized as follows:
Bromination: Methylphenol is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide. This step introduces bromine atoms at the 2 and 4 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-3-chloro-6-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the phenol group to a different functional group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of dehalogenated phenols or alcohols.
Scientific Research Applications
Chemistry: 2,4-Dibromo-3-chloro-6-methylphenol is used as an intermediate in organic synthesis, particularly in the preparation of other halogenated phenols and related compounds.
Biology: The compound’s antimicrobial properties make it useful in biological research for studying the effects of disinfectants and preservatives on microbial growth and survival .
Medicine: It is used in the formulation of antiseptics and disinfectants for medical and veterinary applications. Its effectiveness against a broad spectrum of microorganisms makes it valuable in maintaining hygiene and preventing infections .
Industry: In industrial applications, this compound is used as a preservative in products such as paints, coatings, and personal care items to prevent microbial contamination and extend shelf life .
Mechanism of Action
The antimicrobial activity of 2,4-Dibromo-3-chloro-6-methylphenol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound interacts with the lipid bilayer of microbial cell membranes, causing increased permeability and leakage of cellular contents. Additionally, it can interfere with the function of enzymes involved in vital metabolic pathways, leading to cell death .
Comparison with Similar Compounds
2,4-Dibromo-6-methylphenol: Similar structure but lacks the chlorine atom at the 3 position.
2,4-Dibromo-6-isopropyl-3-methylphenol: Contains an isopropyl group instead of a chlorine atom.
4-Chloro-3-methylphenol: Contains a chlorine atom but lacks bromine atoms.
Uniqueness: 2,4-Dibromo-3-chloro-6-methylphenol is unique due to the presence of both bromine and chlorine atoms, which enhance its antimicrobial properties compared to similar compounds. The combination of halogens and a methyl group on the phenol ring contributes to its effectiveness as a disinfectant and preservative .
Properties
Molecular Formula |
C7H5Br2ClO |
|---|---|
Molecular Weight |
300.37 g/mol |
IUPAC Name |
2,4-dibromo-3-chloro-6-methylphenol |
InChI |
InChI=1S/C7H5Br2ClO/c1-3-2-4(8)6(10)5(9)7(3)11/h2,11H,1H3 |
InChI Key |
ISCBSGOVKNLNMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)Br)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


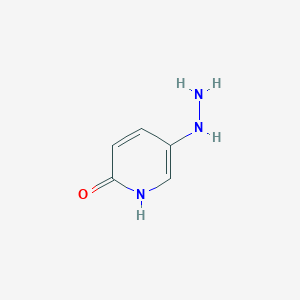
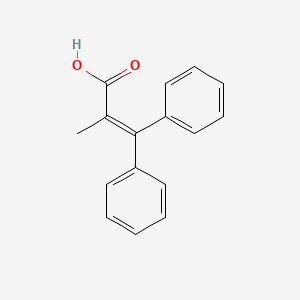
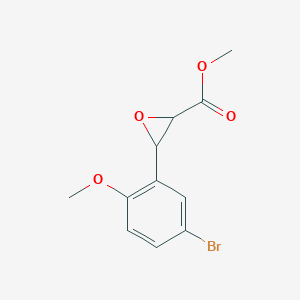
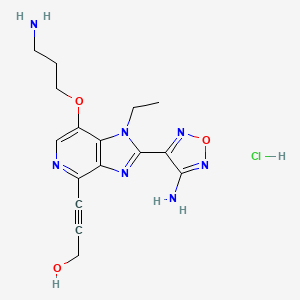
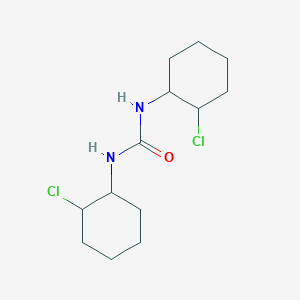
![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)

